molecular formula C13H21NO4 B6306445 tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate CAS No. 1251000-18-6

tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No. B6306445
CAS RN: 1251000-18-6
M. Wt: 255.31 g/mol
InChI Key: OEEGZBSURHJWLA-UHFFFAOYSA-N
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Description

“tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate” is a chemical compound with the CAS number 1251000-18-6 . It is a spirocyclic compound, which means it contains a ring structure in which two or more rings share a common atom .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was synthesized by reacting tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction was carried out in toluene and resulted in a mixture of isomeric condensation products .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a spirocyclic scaffold, which is enriched by the presence of diverse combinations of exit vectors as sites for functionalization . This unique three-dimensional profile is due to the underlying spirocyclic scaffold .


Chemical Reactions Analysis

The compound tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has been reported to react with N,N-dimethylformamide dimethyl acetal . This reaction is known to readily occur with substrates containing an active methylene group .

Scientific Research Applications

Tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including enzymatic assays, protein-ligand binding studies, and high-throughput screening. This compound has also been used in studies of enzyme kinetics, drug metabolism, and drug-drug interactions. In addition, this compound has been used in studies of metabolic pathways, cell signaling, and gene expression.

Mechanism of Action

Tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate acts as a substrate for various enzymes and proteins. It can be used to study the binding of proteins to their respective ligands, as well as the kinetics of the enzyme-catalyzed reactions. This compound can also act as an inhibitor of enzymes, as it is able to bind to the active site of the enzyme and prevent the binding of the substrate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have a positive effect on the activity of enzymes, such as cytochrome P450, and has been shown to increase the activity of certain enzymes involved in drug metabolism. In addition, this compound has been shown to have a positive effect on the expression of certain genes involved in cell signaling and gene expression.

Advantages and Limitations for Lab Experiments

Tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis can be easily scaled up for large-scale experiments. In addition, this compound has a wide range of applications in scientific research, and its biochemical and physiological effects can be easily studied. However, this compound also has some limitations. It is not very stable in aqueous solutions, and its solubility in organic solvents is limited. In addition, it is difficult to purify this compound from other compounds, which can limit its use in certain laboratory experiments.

Future Directions

The future directions for tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate are numerous. It can be used in further studies of enzyme kinetics, drug metabolism, and drug-drug interactions. It can also be used in further studies of metabolic pathways, cell signaling, and gene expression. In addition, this compound can be used in further studies of protein-ligand binding and high-throughput screening. Finally, this compound can be used in further studies of its biochemical and physiological effects, as well as its stability in aqueous solutions and its solubility in organic solvents.

Synthesis Methods

Tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate can be synthesized using a variety of methods, including aqueous phase synthesis, solid-phase synthesis, and microwave-assisted synthesis. The aqueous phase synthesis of this compound involves the reaction of tert-butyl alcohol, 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylic acid, and a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80 °C for 1 hour. The solid-phase synthesis of this compound involves the reaction of tert-butyl alcohol, 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylic acid, and a base such as potassium carbonate. The reaction is carried out in a solid-phase reaction vessel at a temperature of 80 °C for 1 hour. The microwave-assisted synthesis of this compound involves the reaction of tert-butyl alcohol, 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylic acid, and a base such as sodium hydroxide. The reaction is carried out in a microwave-assisted reaction vessel at a temperature of 80 °C for 1 hour.

properties

IUPAC Name

tert-butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-7-17-13(9-14)5-4-10(15)8-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEGZBSURHJWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137287
Record name 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251000-18-6
Record name 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251000-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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